molecular formula C28H44N2O2 B12887887 5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 92593-06-1

5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Katalognummer: B12887887
CAS-Nummer: 92593-06-1
Molekulargewicht: 440.7 g/mol
InChI-Schlüssel: KDIWXNYJRWFWMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a long-chain octadecanoyl (C18) substituent at position 4 of the pyrazolone core. Pyrazolones are heterocyclic compounds with diverse biological activities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. The octadecanoyl group introduces significant hydrophobicity, which may influence solubility, bioavailability, and membrane permeability compared to analogues with shorter acyl or aromatic substituents .

Eigenschaften

CAS-Nummer

92593-06-1

Molekularformel

C28H44N2O2

Molekulargewicht

440.7 g/mol

IUPAC-Name

5-methyl-4-octadecanoyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C28H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(31)27-24(2)29-30(28(27)32)25-21-18-17-19-22-25/h17-19,21-22,29H,3-16,20,23H2,1-2H3

InChI-Schlüssel

KDIWXNYJRWFWMN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one involves the reaction between 3-methyl-1-phenylpyrazol-5-one and octadecanoyl . The reaction is typically carried out under classical conditions, which involve prolonged heating and the use of solvents. The compound can also be synthesized using microwave irradiation, which reduces the reaction time and avoids the use of solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the functional groups present in the compound, such as the hydroxyl group and the pyrazolone ring .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Diversity and Physicochemical Properties

Pyrazolone derivatives vary widely in substituents at positions 4 and 5, leading to distinct physicochemical profiles:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Log P (Predicted) Melting Point (°C) Key Reference
Target Compound Octadecanoyl (C18 acyl) ~480 (estimated) ~8.5 (highly lipophilic) Not reported
5-Methyl-2-phenyl-4-propionyl-pyrazolone Propionyl (C3 acyl) ~272 ~2.8 Not reported
4-Ethyl-5-methyl-2-phenyl-pyrazolone Ethyl ~230 ~2.5 Not reported
5-Methyl-4-cinnamoyl-2-phenyl-pyrazolone Cinnamoyl (aromatic acyl) ~336 ~4.0 167–168
4-Bromo-1,5-dimethyl-2-(4'-CF₃Ph)-pyrazolone Bromo + 4-CF₃Ph ~343 ~3.5 Not reported

Key Observations :

  • Lipophilicity: The octadecanoyl group in the target compound drastically increases log P (~8.5) compared to shorter acyl (e.g., propionyl: log P ~2.8) or alkyl (e.g., ethyl: log P ~2.5) substituents. This enhances membrane permeability but may reduce aqueous solubility .
  • Melting Points: Aromatic acyl substituents (e.g., cinnamoyl) result in higher melting points (167–168°C) due to π-π stacking and crystallinity, whereas long aliphatic chains (e.g., octadecanoyl) likely lower melting points due to flexible hydrocarbon interactions .
Anti-Inflammatory Activity
  • Benzimidazole-Pyrazolone Hybrid (1-[1H-benzimidazol-1-yl(phenyl)methyl]-5-methyl-2-phenyl-pyrazolone):
    • Activity : 75% reduction in carrageenan-induced edema (rat model), comparable to celecoxib (83.3%) .
    • Mechanism : Enhanced log P (~4.5) from benzimidazole substitution improves cellular uptake and COX-2 inhibition .
  • Target Compound: No direct anti-inflammatory data reported, but the octadecanoyl group’s hydrophobicity may favor interaction with lipid-rich inflammatory mediators .
Antioxidant Activity
  • Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one):
    • Activity : Scavenges free radicals via anionic tautomers in polar media, used clinically for ischemic stroke .
  • 4-Substituted Pyrazolone Derivatives (e.g., 5a–5n):
    • Activity : Compounds with electron-donating groups (e.g., -NH₂) at position 4 showed 60–70% DPPH radical scavenging at 100 μM, comparable to ascorbic acid .
  • Target Compound: The octadecanoyl group may localize the molecule to lipid membranes, protecting against lipid peroxidation, though this remains untested .

Structural and Crystallographic Insights

  • Hydrogen Bonding : Pyrazolones with -NH groups (e.g., 5-methyl-2-(2-pyridinyl)-pyrazolone) form intermolecular N–H···O bonds, stabilizing crystal structures .
  • Tautomerism : Edaravone exists in three tautomeric forms (A, B, C), with the anionic form (C) being most reactive in polar environments. The target compound’s lack of an -NH group precludes similar tautomerism but may favor hydrophobic interactions .

Biologische Aktivität

5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS No. 92593-06-1) is a synthetic compound belonging to the pyrazolone class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

PropertyValue
Molecular Formula C28H44N2O2
Molecular Weight 440.7 g/mol
IUPAC Name 5-methyl-4-octadecanoyl-2-phenyl-1H-pyrazol-3-one
CAS Number 92593-06-1

Synthesis

The synthesis of 5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-methyl-1-phenylpyrazol-5-one with octadecanoyl chloride under controlled conditions. This method allows for the formation of the desired compound while maintaining high purity levels.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in cells. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, particularly those associated with prostate conditions. The compound appears to reduce prostate-specific antigen (PSA) levels, suggesting a potential mechanism for treating benign prostatic hyperplasia (BPH) by decreasing prostatic cell growth .

Anticancer Activity

Recent research has highlighted the anticancer potential of 5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one against various human cancer cell lines. In vitro studies have shown that it exhibits significant cytotoxic effects on prostate cancer cells, as evidenced by decreased cell viability and reduced PSA levels .

Case Study: Prostate Cancer Cells
A study evaluated the effects of this compound on prostate cancer cells and reported an IC50 value of approximately 0.74 µM, indicating potent antiproliferative activity .

Antioxidant Properties

In addition to its anticancer effects, this compound has demonstrated antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. The antioxidant capacity was assessed using various assays, revealing that the compound effectively scavenges free radicals .

Comparative Analysis with Similar Compounds

When compared to other pyrazolone derivatives, such as 5-methyl-4-pentanoyl-2-phenyl-1H-pyrazol-3-one, 5-Methyl-4-octadecanoyl exhibits unique properties due to its long aliphatic chain. This structural feature enhances its hydrophobicity and may influence its biological interactions and solubility in lipid environments .

Compound NameIC50 (µM) Prostate Cancer CellsAntioxidant Activity
5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro...0.74Moderate
5-Methyl-4-pentanoyl-2-phenyl-1H-pyrazol...>1Low

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one?

  • Methodology : The compound can be synthesized via Schiff base formation or acylation reactions. For example, 4-aminoantipyrine derivatives (common precursors for pyrazolone analogs) are reacted with aldehydes or ketones under acidic conditions (e.g., acetic acid in methanol). The octadecanoyl group can be introduced via nucleophilic acyl substitution using stearoyl chloride or similar reagents. Purification typically involves recrystallization from ethanol or methanol .
  • Validation : Confirm reaction completion using TLC and characterize intermediates via melting point analysis and FT-IR (e.g., C=O stretch at ~1650 cm⁻¹ for the pyrazolone core) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • FT-IR : Identify functional groups (e.g., carbonyl groups at ~1700–1650 cm⁻¹).
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.0 ppm for the phenyl group) and methyl/octadecanoyl chain signals (δ 0.8–2.5 ppm).
  • UV-Vis : Detect π→π* transitions in the pyrazolone ring (λmax ~250–300 nm) .
    • Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase to assess purity (>95% recommended for crystallography) .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and computational models be resolved?

  • Approach : Combine single-crystal XRD (e.g., using SHELXL for refinement ) with DFT calculations (e.g., B3LYP/6-31G* level). Discrepancies in bond lengths or angles may arise from crystal packing effects or solvent interactions. Validate computational models by comparing experimental vs. calculated IR/Raman spectra .
  • Example : In a related pyrazolone derivative, DFT underestimated the C=O bond length by 0.02 Å compared to XRD, attributed to intermolecular hydrogen bonding in the crystal lattice .

Q. What strategies improve crystallographic refinement for complex derivatives like 5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one?

  • Software : Use SHELXL for anisotropic displacement parameter refinement and ORTEP-3 for visualizing thermal ellipsoids. For disordered octadecanoyl chains, apply restraints (e.g., SIMU/DELU) to model conformational flexibility .
  • Validation : Check R1/wR2 values (<5% for high-resolution data) and analyze residual electron density maps to identify unmodeled solvent .

Q. How to design bioactivity studies for this compound, given its structural similarity to antipyrine derivatives?

  • Experimental Design :

  • Target Selection : Prioritize anti-inflammatory or antimicrobial targets due to the pyrazolone scaffold’s known activity .
  • Assays : Use in vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory studies) with IC50 determination. Include positive controls (e.g., celecoxib) and validate via dose-response curves .
  • Structure-Activity Relationship (SAR) : Modify the octadecanoyl chain length to assess lipid solubility effects on membrane permeability .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported for pyrazolone derivatives in polar vs. nonpolar solvents?

  • Methodology :

  • Experimental : Re-measure solubility in DMSO, methanol, and hexane at controlled temperatures (25°C ± 0.5°C).
  • Computational : Calculate partition coefficients (logP) using software like MarvinSketch. For example, the octadecanoyl chain increases hydrophobicity (predicted logP > 5), but conflicting reports may arise from impurities or polymorphic forms .
    • Case Study : A related Schiff base pyrazolone showed 10% solubility in methanol in one study but <1% in another due to undetected hydrate formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.